Lutetium(III) carbonate hydrate
Overview
Description
Lutetium(III) carbonate hydrate is a compound formed by the rare earth metal lutetium. It is represented by the chemical formula Lu₂(CO₃)₃·xH₂O. This compound is typically found as a white powder and is insoluble in water . Lutetium, being the heaviest and hardest of the lanthanides, often exhibits a +3 oxidation state in its compounds .
Preparation Methods
Lutetium(III) carbonate hydrate can be synthesized through a precipitation reaction. This involves mixing a lutetium salt, such as lutetium nitrate, with a carbonate source like sodium carbonate in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate . Industrial production methods may involve optimizing variables such as reagent concentrations and reaction temperatures to control the size and morphology of the resulting particles .
Chemical Reactions Analysis
Lutetium(III) carbonate hydrate undergoes several types of chemical reactions:
Decomposition: When heated, it decomposes to form lutetium oxide (Lu₂O₃) and carbon dioxide (CO₂).
Reaction with Acids: It reacts with dilute acids to release carbon dioxide and form lutetium salts.
Complex Formation: It can form complex ions with various ligands, such as water and ethers.
Scientific Research Applications
Lutetium(III) carbonate hydrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of lutetium(III) carbonate hydrate primarily involves its ability to release lutetium ions (Lu³⁺) in solution. These ions can interact with various molecular targets, including enzymes and cellular structures, potentially leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Lutetium(III) carbonate hydrate can be compared with other lanthanide carbonates, such as ytterbium(III) carbonate and lanthanum(III) carbonate. While all these compounds share similar chemical properties due to their lanthanide nature, this compound is unique due to the specific properties of lutetium, such as its higher atomic weight and smaller ionic radius .
Similar compounds include:
- Ytterbium(III) carbonate
- Lanthanum(III) carbonate
- Lutetium(III) sulfate octahydrate
- Lutetium arsenate
- Lutetium hydroxide
Properties
IUPAC Name |
lutetium(3+);tricarbonate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Lu.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHOBAHTRTYELG-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Lu+3].[Lu+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Lu2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583779 | |
Record name | Lutetium carbonate--water (2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64360-99-2 | |
Record name | Lutetium carbonate--water (2/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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